![molecular formula C17H20ClNO B1669198 Clophedianol CAS No. 791-35-5](/img/structure/B1669198.png)
Clophedianol
Overview
Description
Clophedianol is an antitussive used for the symptomatic relief of acute cough caused by minor throat and bronchial irritation . It is a centrally-acting cough suppressant .
Synthesis Analysis
The synthesis of Clophedianol involves a Mannich reaction on o-chloroacetopheno and paraformaldehyde as well as dimethylamine hydrochloride in the presence of an acid catalyst . The reaction is performed in an organic solvent to prepare 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride .
Molecular Structure Analysis
The molecular formula of Clophedianol is C17H20ClNO . Its average mass is 289.800 Da and its monoisotopic mass is 289.123352 Da .
Scientific Research Applications
Antitussive Therapy
Clophedianol: is primarily recognized for its antitussive (cough-suppressing) properties . It operates by exerting a direct effect on the cough center in the medulla of the brain, thereby suppressing the cough reflex . This makes it a valuable agent in the symptomatic treatment of dry cough, particularly those caused by minor throat and bronchial irritation .
Local Anesthetic Properties
Research has indicated that Clophedianol possesses local anesthetic properties . This characteristic allows it to be used in studies exploring pain relief methods, especially in conditions where local anesthesia is required without extensive systemic effects .
Antihistamine Effects
Clophedianol exhibits antihistamine effects , which can be leveraged in research related to allergic reactions and their mitigation. Its ability to act as a histamine H1 receptor antagonist makes it a compound of interest in the study of allergies and immune response .
Pharmacokinetics and Metabolism
The compound’s metabolism and pharmacokinetics are areas of active research. Understanding how Clophedianol is metabolized in the liver and its route of elimination can provide insights into the development of new drugs with similar profiles or the improvement of existing therapeutic agents .
Biochemical Research
Lastly, Clophedianol’s interaction with various biochemical pathways, particularly its anticholinergic effects at high doses , makes it a subject of interest in biochemical research. Studies may focus on its broader implications in neurochemistry and the potential side effects related to its anticholinergic activity .
Mechanism of Action
Target of Action
Clophedianol primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and its activation leads to effects such as vasodilation, bronchoconstriction, smooth muscle contraction, and separation of endothelial cells .
Mode of Action
Clophedianol acts as an antagonist at the Histamine H1 receptor . It suppresses the cough reflex by exerting a direct effect on the cough center in the medulla of the brain . Additionally, it possesses local anesthetic and antihistamine properties, and may exhibit anticholinergic effects at high doses .
Pharmacokinetics
It is known that clophedianol undergoes hepatic metabolism .
Result of Action
The primary result of Clophedianol’s action is the suppression of the cough reflex . By acting on the cough center in the medulla of the brain, it provides symptomatic relief from acute cough caused by minor throat and bronchial irritation .
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCHFMBCVFFYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
511-13-7 (hydrochloride) | |
Record name | Clofedanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022789 | |
Record name | Chlophedianol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-02 g/L | |
Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. | |
Record name | Clofedanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Chlophedianol | |
CAS RN |
791-35-5 | |
Record name | Chlophedianol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clofedanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofedanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clofedanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595 | |
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Record name | Chlophedianol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofedano | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOPHEDIANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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